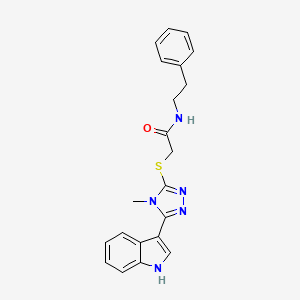

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Description

2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a thioether-linked acetamide moiety at position 3, and an indole ring at position 4. This compound’s synthesis likely involves multi-step reactions, including cyclization of hydrazide intermediates and thiol-alkylation steps, as inferred from analogous triazole derivatives . Spectroscopic techniques such as $^1$H NMR, $^{13}$C NMR, and HRMS are critical for structural validation, as demonstrated in related compounds .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-26-20(17-13-23-18-10-6-5-9-16(17)18)24-25-21(26)28-14-19(27)22-12-11-15-7-3-2-4-8-15/h2-10,13,23H,11-12,14H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMFJEZUJPLGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the thiolation and acylation to introduce the phenethylacetamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The indole and triazole rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

Several 1,2,4-triazole derivatives share structural similarities but differ in substituents:

- N-Substituted 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7a–7c) :

These compounds replace the indole group with a 3-bromophenyl moiety. UV-Vis absorption spectra (298–295 nm) suggest comparable electronic properties to the indole-containing target compound. However, bromophenyl groups may reduce π-π stacking interactions compared to indole’s aromatic system . - Melting points (147–149°C) are higher than typical indole derivatives, possibly due to stronger crystalline packing .

Acetamide-Linked Derivatives

- N-(2-Methylphenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7a–7e): These analogues feature bulky isobutylphenyl groups instead of phenethyl.

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–6c): The naphthyloxy group enhances hydrophobicity, which may increase membrane penetration but reduce aqueous solubility. IR spectra show distinct C=O stretches (1671–1682 cm$^{-1}$), indicating minor electronic differences compared to the target compound’s acetamide .

Bioactivity and Functional Group Influence

- The absence of a phenethyl chain in Tryfuzol® reduces its lipophilicity .

- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine :

The decylthio chain and morpholine ring enhance antifungal activity but may introduce toxicity risks absent in the target compound’s indole-phenethyl system .

Computational and Spectroscopic Comparisons

- DFT Studies on Bromophenyl Analogues :

Theoretical calculations reveal that electron-withdrawing groups (e.g., bromine) lower HOMO-LUMO gaps, increasing reactivity. The indole group in the target compound likely exhibits a higher electron density, favoring interactions with biological targets . - NMR Chemical Shifts :

Indole protons in the target compound are expected to resonate at δ 7.0–7.5 ppm, distinct from phenyl or pyridine analogues (δ 6.5–8.5 ppm). $^{13}$C NMR data for acetamide carbonyls (δ 165–170 ppm) are consistent across derivatives .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogues

Table 2: Bioactivity Comparison

Biological Activity

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a compound of interest due to its potential therapeutic applications. The structural features of this compound suggest a variety of biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes an indole moiety, a triazole ring, and a phenethylacetamide group, which are known for their diverse biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide. For instance:

- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell types, indicating its potential as a chemotherapeutic agent .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase. This was confirmed through flow cytometry and Western blot analysis which showed increased levels of pro-apoptotic markers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Antimicrobial assays were conducted against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .

- Fungal Activity : Additionally, antifungal tests against Candida species showed promising results, with MIC values indicating effective inhibition at concentrations comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Biological Relevance |

|---|---|

| Indole Moiety | Associated with anticancer and antimicrobial properties due to its ability to intercalate DNA. |

| Triazole Ring | Known for enhancing bioactivity and solubility; contributes to the overall pharmacological profile. |

| Phenethylacetamide Group | Provides additional binding interactions with biological targets, enhancing efficacy. |

Case Studies

A notable study highlighted the synthesis and evaluation of derivatives based on this compound structure. Researchers modified the triazole ring and observed changes in biological activity:

- Modified Triazoles : Derivatives with different substituents on the triazole ring showed improved potency against certain cancer cell lines, suggesting that fine-tuning this part of the molecule could enhance therapeutic efficacy .

- Combination Therapy Potential : Another study explored the use of this compound in combination with existing chemotherapeutics, revealing synergistic effects that could lower required dosages and reduce side effects .

Q & A

Q. What strategies improve selectivity for therapeutic targets over related enzymes?

- Answer :

- Fragment-based design : Replace phenethyl with constrained bicyclic amines to reduce off-target kinase binding .

- Proteomic profiling : Use KINOMEscan to quantify inhibition of 468 kinases, prioritizing compounds with <10% off-target activity at 1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.